molecular formula C11H10OS B8482101 1-(Benzo[b]thiophen-5-yl)propan-1-one

1-(Benzo[b]thiophen-5-yl)propan-1-one

Cat. No.: B8482101
M. Wt: 190.26 g/mol
InChI Key: FUKKCNCTSXYISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[b]thiophen-5-yl)propan-1-one is a chemical compound with the molecular formula C11H10OS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

The synthesis of 1-(Benzo[b]thiophen-5-yl)propan-1-one typically involves the reaction of benzothiophene with propanone under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Benzo[b]thiophen-5-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzo[b]thiophen-5-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-5-yl)propan-1-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, its potential anti-inflammatory activity may involve the inhibition of enzymes involved in the inflammatory response.

Comparison with Similar Compounds

1-(Benzo[b]thiophen-5-yl)propan-1-one can be compared with other benzothiophene derivatives, such as:

  • 1-Propanone,1-benzo[b]thien-4-yl-
  • 2-Propanone,1-benzo[b]thien-5-yl-

These compounds share similar structures but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)propan-1-one

InChI

InChI=1S/C11H10OS/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-7H,2H2,1H3

InChI Key

FUKKCNCTSXYISG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC=C2

Origin of Product

United States

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